5-(3-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid
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Overview
Description
5-(3-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both boronic acid and fluorine functionalities in the molecule makes it a versatile reagent in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid typically involves the reaction of 3-chlorophenyl isocyanate with 2-fluorobenzeneboronic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), with the reaction temperature maintained between 0°C and room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, thereby optimizing the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol, water).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Suzuki–Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of 5-(3-chlorophenylcarbamoyl)-2-fluorophenol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid primarily involves its role as a boronic acid derivative. In Suzuki–Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The presence of the fluorine atom can influence the electronic properties of the molecule, thereby affecting its reactivity and interaction with other chemical species.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the fluorine and carbamoyl groups, making it less versatile in certain reactions.
2-Fluorophenylboronic Acid: Similar in structure but lacks the 3-chlorophenylcarbamoyl group, which can affect its reactivity.
3-Chlorophenylboronic Acid: Lacks the fluorine atom, which can influence its electronic properties and reactivity.
Uniqueness
5-(3-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid is unique due to the presence of both fluorine and carbamoyl groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable reagent in synthetic organic chemistry, particularly in the formation of complex molecules through Suzuki–Miyaura coupling reactions.
Properties
Molecular Formula |
C13H10BClFNO3 |
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Molecular Weight |
293.49 g/mol |
IUPAC Name |
[5-[(3-chlorophenyl)carbamoyl]-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C13H10BClFNO3/c15-9-2-1-3-10(7-9)17-13(18)8-4-5-12(16)11(6-8)14(19)20/h1-7,19-20H,(H,17,18) |
InChI Key |
OLJOGILHEQPBPK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)Cl)F)(O)O |
Origin of Product |
United States |
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